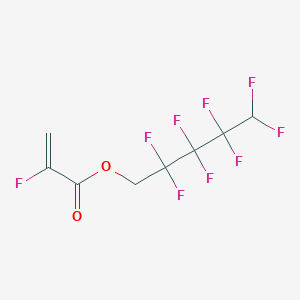

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCLSSVNOGTKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382137 | |

| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87910-92-7 | |

| Record name | 1H,1H,5H-perfluoropentyl 2-fluoroacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

[1]

Executive Summary & Strategic Analysis

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate is a specialized fluorinated monomer.[1] Unlike standard acrylates, the presence of the fluorine atom at the

This guide details the synthesis of this monomer with a focus on overcoming two primary challenges:

-

Low Nucleophilicity: The electron-withdrawing fluorine atoms on the alcohol (1H,1H,5H-octafluoropentan-1-ol) render the hydroxyl group acidic and poorly nucleophilic.

-

Polymerization Risk: 2-Fluoroacrylates are highly susceptible to spontaneous polymerization, requiring rigorous inhibition strategies.[1]

Retrosynthetic Analysis

The most reliable laboratory-scale synthesis disconnects the ester bond, utilizing a high-energy acyl chloride intermediate to drive the reaction with the deactivated alcohol.

Figure 1: Retrosynthetic disconnection showing the convergence of the fluorinated alcohol and the activated acyl chloride.[1]

Synthesis Protocol: The Acyl Chloride Route

This method is preferred for research applications due to its modularity and high conversion rates.

Reagents and Materials Table

| Reagent | CAS No.[3][4][5][6] | Role | Eq. | Notes |

| 2-Fluoroacrylic acid | 430-99-9 | Precursor | 1.0 | Starting material for acyl chloride.[6][7] |

| Thionyl Chloride | 7719-09-7 | Chlorinating Agent | 1.5 | Excess required.[6] |

| DMF | 68-12-2 | Catalyst | 0.05 | Catalyzes acid chloride formation. |

| 1H,1H,5H-Octafluoropentan-1-ol | 355-80-6 | Nucleophile | 1.0 | The fluorinated alcohol.[1] |

| Triethylamine (TEA) | 121-44-8 | Base | 1.2 | Acid scavenger (HCl).[1] |

| MEHQ | 150-76-5 | Inhibitor | 500 ppm | Prevents radical polymerization. |

| Dichloromethane (DCM) | 75-09-2 | Solvent | - | Anhydrous. |

Step 1: Synthesis of 2-Fluoroacryloyl Chloride

Mechanism: Nucleophilic acyl substitution catalyzed by the Vilsmeier-Haack intermediate formed between DMF and Thionyl Chloride.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, addition funnel, and nitrogen inlet.

-

Charge: Add 2-Fluoroacrylic acid (10.0 g, 111 mmol), MEHQ (50 mg), and DMF (0.4 mL) to the flask.

-

Addition: Cool to 0°C. Add Thionyl Chloride (19.8 g, 166 mmol) dropwise over 30 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to 50°C for 2 hours until gas evolution (SO₂, HCl) ceases.

-

Purification: Distill the crude mixture at atmospheric pressure.

-

Target BP: ~82°C.

-

Yield: Expect ~85-90% of a clear, fuming liquid.[1]

-

Storage: Use immediately or store at -20°C under Argon.

-

Step 2: Esterification (The Coupling)[1]

Mechanism: The fluorinated alcohol attacks the carbonyl carbon of the acid chloride. TEA neutralizes the generated HCl, driving the equilibrium forward.[1]

-

Setup: Flame-dry a 500 mL 3-neck flask. Cool under nitrogen.

-

Charge: Add 1H,1H,5H-Octafluoropentan-1-ol (23.2 g, 100 mmol), TEA (12.1 g, 120 mmol), and anhydrous DCM (150 mL). Add MEHQ (100 mg).[1]

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Addition: Dissolve the freshly prepared 2-Fluoroacryloyl chloride (10.8 g, 100 mmol) in 20 mL DCM. Add this solution dropwise to the reaction flask over 45 minutes. Control exotherm to keep T < 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

-

Observation: A white precipitate (TEA[1]·HCl) will form.

-

Workup and Purification

-

Quench: Pour the reaction mixture into ice-cold 5% HCl (100 mL) to remove excess amine.

-

Wash: Separate the organic layer.[7] Wash sequentially with:

-

Saturated NaHCO₃ (2 x 100 mL) — Caution: CO₂ evolution.[1]

-

Brine (100 mL).

-

-

Dry: Dry over anhydrous MgSO₄. Filter.

-

Concentration: Remove solvent under reduced pressure (Rotavap) at < 30°C. Do not overheat , as polymerization may occur.

-

Distillation: Perform vacuum distillation.

-

Pressure:[1] 0.5 - 2.0 mmHg.

-

Expected BP: ~60-70°C (Estimation based on MW and fluorination).

-

Note: Add fresh MEHQ to the distillation pot before heating.

-

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanistic Insight: The Fluorine Effect

The fluorine atoms on the alcohol chain (

-

Consequence: Standard Fischer esterification (Acid + Alcohol

Ester + Water) will fail or have negligible yield.[1] -

Solution: Using the Acid Chloride creates a high-energy leaving group (Cl⁻), which is necessary to overcome the poor nucleophilicity of the fluorinated alcohol.[1]

Self-Validating the Protocol

To ensure the reaction is proceeding correctly without isolating intermediates, use these checkpoints:

-

IR Spectroscopy (In-process): Monitor the disappearance of the broad -OH stretch (

) and the appearance of the ester carbonyl stretch ( -

GC-MS: The molecular ion peak for the product should be

(Calculation: -

Inhibitor Check: If the reaction mixture becomes viscous or cloudy (polymer formation), the run is compromised.[1] Ensure oxygen is present during storage (MEHQ requires dissolved oxygen to function), but run the reaction under Nitrogen.[1]

Alternative Route: Dehydrohalogenation

If 2-fluoroacryloyl chloride is unavailable or too unstable, use the 2-Bromo-2-fluoropropionate Route :

-

React 2-bromo-2-fluoropropionyl chloride with the fluorinated alcohol.

-

Treat the resulting saturated ester with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to eliminate HBr and form the double bond.

Characterization Data

| Technique | Expected Signal | Assignment |

| Vinyl proton (trans to F) | ||

| Vinyl proton (cis to F) | ||

| Terminal | ||

| Vinyl Fluorine | ||

| Fluorinated tail signals | ||

| IR | 1750 cm⁻¹ | C=O[1][4][9][10] Ester stretch |

| 1640 cm⁻¹ | C=C Vinyl stretch |

References

-

BenchChem. (n.d.). 2-Fluoroacryloyl Chloride | Research Chemical. Retrieved from [1]

-

ChemicalBook. (2023). 1H,1H,5H-Octafluoropentyl Acrylate Properties and Synthesis. Retrieved from [1]

-

Google Patents. (2018). Method for producing 2-fluoroacrylate (JP6880249B2). Retrieved from

-

PubChem. (n.d.). 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol.[1][10][11] National Library of Medicine. Retrieved from [1]

-

TCI Chemicals. (n.d.). 1H,1H,5H-Octafluoropentyl Acrylate (Stabilized with MEHQ).[1][9] Retrieved from [1]

Sources

- 1. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- (CAS 355-80-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. polysciences.com [polysciences.com]

- 3. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]

- 4. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. 2-Fluoroacryloyl Chloride|Research Chemical [benchchem.com]

- 7. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 [chemicalbook.com]

- 10. 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- [webbook.nist.gov]

- 11. 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | C5H4F8O | CID 9641 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

An In-depth Technical Guide to the Physicochemical Properties of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (OFP-2FA), a fluorinated monomer with significant potential in the development of advanced materials. Due to the limited publicly available data on this specific molecule, this guide establishes a robust scientific foundation by drawing parallels with its close structural analogs: 1H,1H,5H-Octafluoropentyl acrylate (OFPA) and 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). The document delves into the synthesis, characterization, and potential applications of OFP-2FA, offering valuable insights for researchers, scientists, and professionals in drug development and materials science. The guide emphasizes the causality behind experimental choices and provides detailed protocols for the characterization of this and similar fluorinated polymers.

Introduction: The Significance of Fluorinated Acrylates

Fluorinated polymers have garnered considerable interest across various scientific and industrial domains due to their unique and highly desirable properties. These include exceptional thermal stability, chemical inertness, low surface energy, and biocompatibility.[1] The strategic introduction of fluorine atoms into a polymer backbone can dramatically alter its physicochemical characteristics, leading to materials with enhanced performance in demanding environments.[2]

This compound (OFP-2FA) is a member of the fluorinated acrylate family of monomers. While specific data on OFP-2FA is sparse, its structural components—a highly fluorinated pentyl chain and a 2-fluoroacrylate group—suggest it holds promise for creating novel polymers with tailored properties. The presence of the electron-withdrawing fluorine atom on the acrylate double bond is expected to influence its reactivity and the ultimate properties of the resulting polymer.

This guide will systematically explore the known and extrapolated properties of OFP-2FA. By examining the well-documented characteristics of its acrylate and methacrylate analogs, we can construct a scientifically sound profile of this promising monomer.

Chemical Identity and Structural Analogs

A clear understanding of the chemical identity of OFP-2FA and its analogs is crucial for interpreting its properties and potential applications.

| Identifier | This compound (OFP-2FA) | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) |

| CAS Number | 87910-92-7[3] | 376-84-1[4][5] | 355-93-1[6] |

| Molecular Formula | C₈H₅F₉O₂ | C₈H₆F₈O₂[4][5] | C₉H₈F₈O₂[6] |

| Molecular Weight | 304.10 g/mol | 286.12 g/mol [4][5] | 300.15 g/mol [6] |

| Synonyms | Not readily available | Acrylic Acid 1H,1H,5H-Octafluoropentyl Ester[4][7] | 1,1,5-Trihydroperfluoroamyl methacrylate[8] |

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a monomer are critical determinants of its polymerization behavior and the characteristics of the resulting polymer. The following table summarizes the known properties of OFPA and OFPMA, which serve as a basis for estimating the properties of OFP-2FA.

| Property | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) | This compound (OFP-2FA) (Estimated) |

| Appearance | Colorless to almost colorless clear liquid[9] | Colorless to almost colorless clear liquid[10] | Colorless to pale yellow liquid |

| Boiling Point | 122 °C/140 mmHg[9] | 88 °C/40 mmHg[10] | Likely similar to or slightly higher than OFPA due to increased polarity |

| Density | 1.488 g/mL at 25 °C[4] | 1.432 g/mL at 25 °C[10] | Expected to be higher than OFPA due to the additional fluorine atom |

| Refractive Index (n20/D) | 1.349[9] | 1.358[10] | Likely in the range of 1.34-1.36 |

| Solubility | Practically insoluble in water[9] | Slightly soluble in water[11] | Expected to have very low solubility in water |

Synthesis and Polymerization

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of OFP-2FA is the direct esterification of 2-fluoroacrylic acid with 1H,1H,5H-octafluoropentanol. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the product.

Experimental Protocol: Esterification Synthesis of OFP-2FA

-

Reaction Setup: A round-bottom flask is charged with 1H,1H,5H-octafluoropentanol, a slight molar excess of 2-fluoroacrylic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent that forms an azeotrope with water, such as toluene, is added.

-

Reaction Conditions: The flask is equipped with a Dean-Stark apparatus and a condenser. The reaction mixture is heated to reflux. The water produced during the esterification is continuously removed as an azeotrope with toluene.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the limiting reagent.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Polymerization of OFP-2FA

The 2-fluoroacrylate moiety in OFP-2FA is expected to undergo free-radical polymerization, similar to its non-fluorinated and methacrylate counterparts. The presence of the alpha-fluorine atom can, however, influence the polymerization kinetics and the properties of the resulting polymer. It is anticipated that polymers of OFP-2FA will exhibit properties characteristic of side-chain fluorinated polymers, including low surface energy and hydrophobicity.[1]

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of both the monomer and the resulting polymer are critical. A combination of spectroscopic and analytical techniques is employed for this purpose.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the hydrogen atoms in the molecule, allowing for the confirmation of the pentyl chain and the absence of impurities.

-

¹⁹F NMR: Crucial for confirming the presence and chemical environment of the fluorine atoms in both the octafluoropentyl chain and the 2-fluoroacrylate group.

-

¹³C NMR: Offers detailed information about the carbon skeleton of the molecule.

-

-

Fourier-Transform Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carbonyl (C=O) stretch of the ester and the C-F bonds.

-

Mass Spectrometry (MS): Confirms the molecular weight of the monomer. Techniques like pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) can be used to analyze the thermal decomposition products of the polymer, providing insights into its structure.[12]

-

Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and molecular weight distribution of the synthesized polymer.

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer.

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) of the polymer.

-

Caption: Analytical workflow for the characterization of OFP-2FA and its polymer.

Potential Applications in Research and Drug Development

The unique properties anticipated for polymers derived from OFP-2FA suggest a range of high-value applications.

-

Performance Coatings: The low surface energy and hydrophobicity make these polymers excellent candidates for anti-fouling and self-cleaning coatings.[10]

-

Medical Devices: The chemical inertness and potential for biocompatibility could be leveraged for coatings on medical implants and devices to reduce biofouling.[8]

-

Drug Delivery: The amphiphilic nature that can be achieved by copolymerizing OFP-2FA with hydrophilic monomers opens possibilities for creating micelles or nanoparticles for targeted drug delivery. Acrylate and methacrylate-based polymers are already explored for such applications. The fluorine content also provides a useful tag for ¹⁹F MRI applications.

Safety and Handling

While a specific safety data sheet for this compound is available, it is prudent to handle it with the same precautions as its analogs.[3]

-

Hazards: Fluorinated acrylates are generally considered irritants to the skin, eyes, and respiratory system.

-

Precautions for Safe Handling:

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is often stabilized with an inhibitor like MEHQ to prevent premature polymerization.

Conclusion

This compound represents a promising, albeit currently under-documented, fluorinated monomer. By leveraging the extensive data available for its acrylate and methacrylate analogs, this guide has constructed a comprehensive physicochemical profile. The insights into its synthesis, characterization, and potential applications provide a valuable resource for scientists and researchers. As further research into this specific monomer becomes available, the foundation laid herein will serve as a crucial reference point for the development of next-generation fluorinated materials.

References

-

PureSynth. (n.d.). 1H1H5H-Octafluoropentyl Acrylate (Stabilized With Mehq) 97.0%(GC). Retrieved from [Link]

- Ivanov, A. A., & Belov, N. A. (2021). Fluorinated polymers: evaluation and characterization of structure and composition.

-

Lawrence Berkeley National Laboratory. (n.d.). Surfaces of Fluorinated Polymer Systems. Retrieved from [Link]

-

RSC Publishing. (2023, December 6). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1H,1H,5H-Octafluoropentyl methacrylate. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (n.d.). Microstructural Characterization of Fluoropolymers via Two-Dimensional 1H/19F/13C Triple-Resonance NMR Techniques. Retrieved from [Link]

-

Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. Retrieved from [Link]

-

Grokipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sodium 2-fluoroacrylate. PubChem. Retrieved from [Link]

-

JIN DUN. (n.d.). 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA). Retrieved from [Link]

-

PubChemLite. (n.d.). 1h,1h,5h-octafluoropentyl methacrylate (C9H8F8O2). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, December 31). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. PMC. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE. Retrieved from [Link]

-

KROTOVA I. A., et al. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. Retrieved from [Link]

-

MDPI. (2024, October 14). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. Retrieved from [Link]

-

SSRN. (n.d.). Synthesis and conformational relationship of new fluorinated acrylate polymer-based internal mold release agents. Retrieved from [Link]

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]

- 6. 1H,1H,5H-Octafluoropentyl methacrylate [webbook.nist.gov]

- 7. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 | TCI AMERICA [tcichemicals.com]

- 8. polysciences.com [polysciences.com]

- 9. 1H,1H,5H-OCTAFLUOROPENTYL ACRYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. China 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) manufacturers and suppliers | JIN DUN [jindunchem-med.com]

- 11. METHYL 2-FLUOROACRYLATE | 2343-89-7 [chemicalbook.com]

- 12. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate: Synthesis, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate, a fluorinated monomer with significant potential in the development of advanced polymers for specialized applications, particularly within the biomedical and pharmaceutical fields. While direct experimental data for this specific monomer, identified by CAS number 87910-92-7, is limited in public literature, this guide synthesizes information from closely related analogues—1H,1H,5H-octafluoropentyl acrylate/methacrylate and other 2-fluoroacrylates—to provide a robust and scientifically grounded resource. We will delve into its molecular structure, propose a viable synthetic pathway, explore its anticipated polymerization characteristics, and discuss the unique properties and potential applications of its corresponding polymer, Poly(this compound). This guide is intended to empower researchers and drug development professionals with the foundational knowledge to explore the utility of this promising, highly fluorinated monomer.

Introduction: The Strategic Advantage of Fluorination in Polymer Science

The incorporation of fluorine into polymer structures imparts a unique and highly desirable set of properties. The high electronegativity and low polarizability of the fluorine atom lead to strong carbon-fluorine bonds, resulting in polymers with exceptional thermal stability, chemical inertness, and low surface energy. These characteristics are particularly advantageous in the design of materials for demanding environments, such as those encountered in biomedical devices and drug delivery systems.[1]

The subject of this guide, this compound, combines two key fluorinated motifs: a highly fluorinated pentyl ester side chain and a fluorine atom at the alpha position of the acrylate backbone. This unique combination is expected to yield polymers with enhanced hydrophobicity, lipophobicity, and potentially unique reactivity and surface properties, making it a compelling candidate for advanced material development.

Molecular Structure and Identification

The foundational step in understanding the potential of this compound is a thorough examination of its molecular structure.

CAS Number: 87910-92-7

Molecular Formula: C₈H₅F₉O₂

Molecular Weight: 316.11 g/mol

Structure:

Figure 1: Chemical Structure of this compound

The structure reveals the key functional groups:

-

Acrylate Moiety: The CH₂=CF-COO- group provides the polymerizable vinyl functionality. The presence of fluorine on the double bond is anticipated to significantly influence its reactivity.

-

Ester Linkage: Connects the acrylate group to the fluorinated side chain.

-

Octafluoropentyl Side Chain: The -CH₂(CF₂)₄H chain is responsible for the anticipated low surface energy, hydrophobicity, and chemical resistance of the resulting polymer.

Proposed Synthesis Pathway

Reaction Scheme:

Figure 2: Proposed Synthesis of this compound

Experimental Protocol (Proposed):

-

Reactor Setup: A round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap is charged with 1H,1H,5H-octafluoropentanol (1.0 equivalent) and a suitable solvent such as toluene.

-

Addition of Reactants: 2-Fluoroacrylic acid (1.1 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) are added to the flask.

-

Reaction: The mixture is heated to reflux. The water formed during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the final this compound.

An alternative approach could involve the transesterification of a simpler 2-fluoroacrylate ester, such as methyl 2-fluoroacrylate, with 1H,1H,5H-octafluoropentanol in the presence of a suitable catalyst.[4][5]

Polymerization and Polymer Properties

The polymerization of this compound is expected to proceed via free-radical polymerization, similar to other acrylate monomers.[6][7]

Polymerization Workflow:

Figure 3: Free-Radical Polymerization of this compound

Predicted Properties of Poly(this compound):

| Property | Predicted Characteristic | Rationale |

| Surface Energy | Very Low | The high density of fluorine atoms in the side chains will lead to a non-stick, low-energy surface. |

| Wettability | Hydrophobic and Oleophobic | The fluorinated side chains will repel both water and oils. |

| Chemical Resistance | High | The strong C-F bonds and the shielding effect of the fluorine atoms will protect the polymer backbone from chemical attack.[8] |

| Thermal Stability | High | The inherent stability of the C-F bond contributes to a high decomposition temperature. |

| Refractive Index | Low | Fluorinated polymers typically exhibit low refractive indices. |

| Biocompatibility | Likely High | Fluoropolymers are generally considered biocompatible and are used in various medical applications.[1][9][10] |

Potential Applications in Research and Drug Development

The unique combination of properties anticipated for Poly(this compound) makes it a highly attractive material for a range of applications in the life sciences.

-

Drug Delivery Systems: The hydrophobicity of the polymer could be utilized in the formulation of nanoparticles or micelles for the controlled release of hydrophobic drugs. The polymer could form a protective shell, shielding the drug from degradation and controlling its release profile.

-

Medical Device Coatings: The low surface energy and biocompatibility of the polymer make it an excellent candidate for coating medical devices such as catheters, stents, and surgical tools.[1][11] Such coatings can reduce friction, prevent biofouling, and improve the overall performance and safety of the device.

-

Cell Culture Surfaces: The non-adhesive properties of the polymer could be used to create specialized surfaces for cell culture, preventing cell adhesion where it is not desired.

-

Biosensors: The unique surface properties of the polymer could be functionalized to create sensitive and selective biosensors.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from similar compounds.

-

¹H NMR: Expected signals would include a multiplet for the vinyl protons, a triplet for the -CH₂- group adjacent to the ester oxygen, and a triplet of triplets for the terminal -CHF₂ proton.

-

¹⁹F NMR: A complex spectrum is expected with multiple signals corresponding to the different fluorine environments in the octafluoropentyl chain and a distinct signal for the fluorine on the acrylate double bond.[12]

-

IR Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1740 cm⁻¹), the C=C stretch of the acrylate (around 1640 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.[13][14]

Safety and Handling

Fluorinated monomers, particularly acrylates, require careful handling due to their potential reactivity and toxicity.[15]

General Safety Precautions:

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, dark place, away from heat and sources of ignition. The monomer is typically supplied with a polymerization inhibitor.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.

Conclusion

This compound represents a promising, yet underexplored, monomer for the synthesis of advanced fluoropolymers. By leveraging the combined properties of a highly fluorinated side chain and a 2-fluoroacrylate backbone, it is anticipated that the resulting polymer will exhibit exceptional characteristics, including very low surface energy, high chemical and thermal stability, and biocompatibility. These properties make it a strong candidate for cutting-edge applications in drug delivery, medical device coatings, and other areas of biomedical research. This technical guide provides a foundational understanding to encourage and facilitate further investigation into this exciting class of materials.

References

-

The Chemours Company. (n.d.). Fluoropolymers, Fluorinated Gases, and Healthcare. Retrieved from [Link]

- Li, W., et al. (2014). Synthesis and Performance of Novel Fluorinated Acrylate Polymers: Preparation and Reactivity of Short Perfluoroalkyl Group Containing Monomers. Industrial & Engineering Chemistry Research, 53(16), 6646-6654.

- Zhang, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Chinese Journal of Polymer Science, 32(10), 1297-1313.

-

Using Fluoropolymers In Biomedical Applications. (2020, November 25). Boyd Corporation. Retrieved from [Link]

-

The Critical Role of Fluoropolymers in Modern Medical Technology. (2024, October 4). Dalau Ltd. Retrieved from [Link]

- Saltigo GmbH. (2016). Preparation of substituted 2-fluoroacrylic acid derivatives. Google Patents.

-

The use of fluoropolymer components in medical. (2020, July 7). Adtech Polymer Engineering Ltd. Retrieved from [Link]

-

Differentiating Fluorinated Polymers. (n.d.). FluoroCouncil. Retrieved from [Link]

-

Graffte, K. (2005, October 1). Fluoropolymers: Fitting the Bill for Medical Applications. MDDI Online. Retrieved from [Link]

- Kissa, E. (2016). Fluoroalkyl Acrylate Polymers and Their Applications. In Fluorinated Surfactants and Repellents, Second Edition (pp. 139-176). CRC Press.

-

Fluoropolymers vs. Side-Chain Fluorinated Polymers. (n.d.). American Chemistry Council. Retrieved from [Link]

- Clark, S. L., et al. (2017).

- Central Glass Co., Ltd. (2016). Process for preparation of 2-fluoroacrylic esters. Google Patents.

-

Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. (2024, April 1). MDPI. Retrieved from [Link]

-

Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. (2020, January 23). MDPI. Retrieved from [Link]

- Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (2021). Journal of Physics: Conference Series, 2086, 012133.

-

A Practical Synthesis of Terminal Vinyl Fluorides. (2024, August 4). PubMed Central. Retrieved from [Link]

- Boguslavskaya, L. S., et al. (1992). α-Fluoroacrylates: synthesis, properties and use. Russian Chemical Reviews, 61(7), 674-688.

-

The Society of the Plastics Industry, Inc. (2018). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

- Acrylic acid chloanhydride and fluorinated alcohols interaction as a base for fluorine modification of acrylates. (2005). Journal of Fluorine Chemistry, 126(5), 785-791.

-

Daikin Industries, Ltd. (2023, March 8). Safety data sheet. Retrieved from [Link]

-

The Society of the Plastics Industry, Inc. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

-

19 F NMR spectra of the fluorinated acrylic acid ester (Fig. 22) in... (n.d.). ResearchGate. Retrieved from [Link]

-

Tarrant, P., & O'Connor, D. E. (1963). Fluorinated Esters: Synthesis and Identification. PDXScholar. Retrieved from [Link]

-

Quantitative Comonomer Analysis of Polyacrylates via IR Spectroscopy. (n.d.). tesa SE. Retrieved from [Link]

- Nippon Steel Chemical Co., Ltd. (2007). Process for producing high-purity epoxy resin and epoxy resin composition. Google Patents.

- Pfizer Inc. (2023). Solid state forms of (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide and uses thereof. Google Patents.

-

United States Patent and Trademark Office. (n.d.). Patent File Wrapper. Retrieved from [Link]

- Relypsa, Inc. (2021). Synthesis of methyl 2-fluoroacrylate. Google Patents.

- Yale University. (2024). Bi-functional compounds for removing macrophage migration inhibitory factor (MIF) or immunoglobulin G (IgG). Google Patents.

- Nguyen, T., & Wakselman, C. (1987). Primary polyfluoroallylic alcohols. Preparation and isomerization into 2-fluoroacrylic acid fluorides and 1-fluoro vinyl ketones. The Journal of Organic Chemistry, 52(24), 5447-5451.

-

LumiLor. (n.d.). Patents. Retrieved from [Link]

-

Synthesis of α-fluorocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Al-Tannak, N. F., et al. (2020). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 12(33), 4165-4174.

-

Infrared Spectroscopy of Polymers X: Polyacrylates. (2023, January 1). Spectroscopy. Retrieved from [Link]

- Rohm and Haas Company. (2002). Transesterification process. Google Patents.

- Gerig, J. T. (2003). Fluorine NMR. In Encyclopedia of Physical Science and Technology (3rd ed., Vol. 6, pp. 247-260). Academic Press.

- Esterification and Transesterification Assisted by Microwaves of Crude Palm Oil. Homogeneous Catalysis. (2011). CT&F - Ciencia, Tecnología y Futuro, 4(3), 7-18.

- Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. (2018). Macromolecules, 51(15), 5897-5905.

- Catalytic Transesterification Routes to Novel Vinyl Glycolate Derivatives of Polyhydric Alcohols. (2020). ACS Omega, 5(25), 15463-15469.

Sources

- 1. The Critical Role of Fluoropolymers in Modern Medical Technology – Dalau Ltd [dalau.com]

- 2. kaibangchem.com [kaibangchem.com]

- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 4. Transesterification process - Patent 1241163 [data.epo.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 9. boydbiomedical.com [boydbiomedical.com]

- 10. adtech.co.uk [adtech.co.uk]

- 11. mddionline.com [mddionline.com]

- 12. biophysics.org [biophysics.org]

- 13. pstc.org [pstc.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Fluorinated Acrylate Monomers

Foreword: The Criticality of Thermal Stability in Advanced Applications

For researchers, scientists, and professionals engaged in drug development, polymer science, and advanced materials, the environmental and operational stability of monomeric building blocks is paramount. Fluorinated acrylate and methacrylate monomers are foundational to a vast array of high-performance materials, from biocompatible coatings for medical devices to weather-resistant polymers and low-surface-energy coatings. Their efficacy in these demanding roles is intrinsically linked to their thermal stability. Understanding the precise temperatures at which these monomers begin to degrade, the pathways their decomposition follows, and the products they form is not merely an academic exercise. It is a critical determinant of a final product's performance, longevity, and safety. This guide provides a deep dive into the core principles governing the thermal behavior of these unique monomers, offering both foundational knowledge and actionable, field-proven experimental protocols to empower your research and development endeavors.

Section 1: Foundational Principles of Thermal Stability in Fluorinated Systems

The enhanced thermal stability of fluorinated compounds compared to their hydrocarbon counterparts is a direct consequence of fundamental atomic properties and bond energies. The introduction of fluorine atoms into an acrylate monomer backbone imparts a significant stabilizing effect, rooted in the exceptional strength of the carbon-fluorine (C-F) bond.

The Energetic Landscape: Why Fluorine Confers Stability

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol (or approximately 544 kJ/mol).[1][2] This is substantially higher than a typical carbon-carbon (C-C) single bond, which has a BDE of around 83 kcal/mol (or approximately 346 kJ/mol).[1] This disparity is the cornerstone of the thermal resilience of fluorinated materials.

This exceptional strength arises from a combination of factors:

-

High Electronegativity: Fluorine is the most electronegative element. This creates a highly polarized Cδ+—Fδ− bond, introducing a significant ionic character that adds electrostatic attraction to the covalent bond, thereby strengthening it.[1]

-

Optimal Orbital Overlap: The small atomic radius of fluorine allows for highly effective overlap with carbon's orbitals, contributing to a shorter and stronger bond.

During thermal degradation, the initial bond cleavage will preferentially occur at the weakest point in the molecular structure. In a fluorinated acrylate, the C-C bonds of the polymer backbone and the ester linkage are energetically more susceptible to scission than the C-F bonds of the side chain.[3] This fundamental principle dictates the subsequent decomposition pathways.

Section 2: Mechanisms of Thermal Decomposition

The thermal degradation of fluorinated acrylates is not a monolithic process. The specific pathway is highly dependent on the structure of the monomer, particularly the presence or absence of an α-methyl group, which distinguishes methacrylates from acrylates.

Fluorinated Polymethacrylates: A Pathway of Unzipping

Polymers derived from fluorinated methacrylate monomers primarily degrade through a depolymerization or "unzipping" mechanism, which is essentially the reverse of polymerization.[4] This process is characterized by the near-quantitative regeneration of the original monomer.

The generally accepted mechanism proceeds as follows:

-

Initiation: The process begins with the homolytic cleavage of a C-C bond in the polymer backbone, often initiated at a thermally weak point. This random main-chain scission forms two macroradicals.[4][5]

-

Depropagation (Unzipping): The resulting tertiary macroradicals are relatively stable and readily "unzip," sequentially releasing monomer units. This chain reaction continues until the radical is terminated.

-

Termination: Two radical chains combine or undergo disproportionation.

The primary pyrolysis product of a fluorinated polymethacrylate is, therefore, the corresponding monomer.[6] This clean decomposition is a significant advantage in applications where residue-free degradation is desirable.

Fluorinated Polyacrylates: A More Complex Degradation Cascade

In contrast, polymers derived from fluorinated acrylate monomers, which lack the α-methyl group, undergo a more complex degradation process. The absence of the stabilizing methyl group means the secondary macroradicals formed upon chain scission are less stable, making simple unzipping less favorable.

The degradation of fluorinated polyacrylates is a multi-pathway process:

-

Random Main-Chain Scission: Similar to methacrylates, the process is initiated by the random cleavage of the polymer backbone. However, instead of clean unzipping, this leads to the formation of a variety of oligomeric fragments, such as dimers and trimers.[6]

-

Side-Chain Reactions: A significant portion of the degradation involves reactions of the fluorinated ester side chain. This can lead to the formation of the corresponding fluorinated alcohol and olefins.[6]

-

Formation of Cyclic Products: One of the more unique degradation products observed during the pyrolysis of some fluorinated polyacrylates is the formation of fluorinated cyclohexanes. This is thought to occur via a nucleophilic bimolecular substitution pathway involving the side chain.[6]

The resulting pyrolysis mixture from a fluorinated polyacrylate is therefore far more complex than that from a methacrylate, containing monomer, oligomers, alcohols, and other rearranged products.[6]

Sources

A Comprehensive Technical Guide to the Solubility of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated compounds. This document will delve into the physicochemical properties that govern its solubility, present available data, and offer a detailed experimental protocol for determining its solubility in various organic solvents.

Introduction to this compound

This compound is a fluorinated acrylate monomer with the chemical formula C₈H₅F₁₁O₂ and a molecular weight of approximately 350.11 g/mol . Its structure is characterized by a highly fluorinated pentyl chain attached to a fluoroacrylate group. This unique combination of a reactive acrylate moiety and a stable, hydrophobic, and oleophobic fluorinated tail makes it a valuable building block in the synthesis of specialty polymers. These polymers find applications in coatings, adhesives, and other materials where low surface energy, high thermal stability, and chemical resistance are desired.

Understanding the solubility of this monomer is critical for its effective use in polymerization reactions, formulation development, and purification processes. The choice of solvent can significantly impact reaction kinetics, polymer properties, and the overall efficiency of manufacturing processes.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its distinct molecular structure, which imparts a unique polarity and capacity for intermolecular interactions.

-

Fluorinated Alkyl Chain: The octafluoropentyl group is the dominant feature of the molecule. The high electronegativity of fluorine atoms creates a nonpolar, electron-rich sheath around the carbon backbone. This results in weak van der Waals forces and makes this portion of the molecule both hydrophobic (water-repelling) and oleophobic (oil-repelling).

-

Fluoroacrylate Group: The 2-fluoroacrylate group introduces a degree of polarity to the molecule due to the presence of the carbonyl (C=O) and ether (-O-) functionalities. However, the electron-withdrawing fluorine atom on the double bond can influence the electron distribution and reactivity of this group.

-

"Like Dissolves Like" Principle: Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit preferential solubility in solvents with similar properties. Therefore, fluorinated solvents are expected to be excellent candidates for dissolving this compound. Its solubility in common organic solvents will likely be influenced by the balance between its polar acrylate head and its nonpolar, fluorinated tail.

Solubility Profile of this compound

While comprehensive, publicly available datasets on the solubility of this compound in a wide array of organic solvents are limited, its structural characteristics allow for some educated predictions. The following table summarizes expected solubility trends and includes any available data. Researchers are strongly encouraged to determine solubility experimentally for their specific application and conditions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Fluorinated Solvents | Ethyl nonafluorobutyl ether, Perfluorohexane | High | The fluorinated nature of these solvents closely matches that of the octafluoropentyl chain, leading to favorable intermolecular interactions. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate to High | The polarity of the ketone's carbonyl group can interact with the fluoroacrylate moiety, and the alkyl portions can interact with the fluorinated chain to some extent. |

| Esters | Ethyl acetate, Butyl acetate | Moderate | Similar to ketones, the ester group provides polarity that can solvate the acrylate portion of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The ether linkage offers some polarity, but the overall nonpolar character of many common ethers may limit solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the nonpolar fluorinated chain, leading to poor solvation. |

| Alkanes | Hexane, Heptane | Very Low | The nonpolar, but non-fluorinated, nature of alkanes leads to weak interactions with the highly fluorinated chain (oleophobicity). |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | The polarizability of the aromatic ring may offer some interaction with the fluorinated chain, but significant solubility is not expected. |

| Water | Insoluble | The molecule is predominantly hydrophobic due to the long fluorinated chain. |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed, step-by-step protocol for determining the solubility of this compound in an organic solvent at a specific temperature. This method is based on achieving a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.0001 g)

-

Vials with screw caps and PTFE septa

-

Temperature-controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be more than what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required. The presence of undissolved solid at the end of this period is essential.

-

-

Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle. It is crucial to maintain the temperature during this step.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. This step removes any suspended microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution.

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the saturated solution and the calibration standards using a suitable analytical technique. Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for volatile compounds like this.

-

Calculate the concentration of the solute in the saturated solution from the calibration curve.

-

-

Data Expression:

-

Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).

-

Factors Influencing Solubility Measurements

Several factors can affect the experimental determination of solubility, and it is crucial to control them to obtain reliable and reproducible data.

Caption: Factors that can significantly impact the solubility of a compound.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most systems, solubility increases with temperature. Therefore, precise temperature control during the equilibration and sampling phases is paramount.

-

Purity: The presence of impurities in either the solute or the solvent can alter the measured solubility. It is recommended to use high-purity materials.

-

Polymorphism: this compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid phase in equilibrium with the saturated solution.

Conclusion

While specific solubility data for this compound remains to be extensively published, a thorough understanding of its chemical structure provides a strong basis for predicting its behavior in various organic solvents. Its highly fluorinated nature suggests a high affinity for fluorinated solvents and moderate solubility in polar aprotic solvents like ketones and esters. For precise and reliable data, the isothermal equilibrium method, as detailed in this guide, offers a robust experimental approach. Careful control of experimental variables, particularly temperature and purity, is essential for obtaining accurate and reproducible results, which are fundamental for the successful application of this versatile monomer in research and industry.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

health and safety data for octafluoropentyl fluoroacrylate

An In-Depth Technical Guide to the Health and Safety of Octafluoropentyl Acrylates

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the health and safety data for octafluoropentyl acrylates, a class of fluorinated monomers used in advanced material synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to deliver field-proven insights and explain the causality behind safety protocols. We will synthesize available data for the two most common variants, 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFP-A, CAS: 376-84-1) and 1H,1H,5H-octafluoropentyl methacrylate (OFP-MA, CAS: 355-93-1), to build a robust safety framework.

Introduction: Understanding Octafluoropentyl Acrylates

Octafluoropentyl acrylates are valuable monomers in polymer chemistry, prized for the unique properties they impart, such as hydrophobicity, chemical resistance, and low surface energy. These characteristics make them suitable for applications ranging from specialized coatings and adhesives to components in cosmetic formulations and biomedical devices.[1][2] The core structure consists of an acrylate or methacrylate functional group attached to a C5 fluoroalkyl chain.

The reactivity of the acrylate/methacrylate group, essential for polymerization, is also the primary driver of the material's toxicological profile. Understanding this relationship is fundamental to establishing safe handling procedures. This guide provides the necessary framework for risk assessment and control.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Both OFP-A and OFP-MA share a similar hazard profile due to their structural similarities.

Table 1: GHS Hazard Classification Summary for Octafluoropentyl Acrylates

| Hazard Class | GHS Hazard Statement Code | Description | Applicable To |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | OFP-A, OFP-MA[3][4][5] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | OFP-A, OFP-MA[3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | OFP-A, OFP-MA[3][4][5] |

| Hazardous to the Aquatic Environment (Chronic) | H411 / H412 | Toxic/Harmful to aquatic life with long lasting effects. | OFP-A, OFP-MA[3][5][6] |

| Flammable Liquids | H227 | Combustible liquid. | OFP-MA[7] |

Toxicological Profile: The Causality Behind the Hazards

A deep understanding of why a substance is hazardous is critical for developing a culture of safety and ensuring protocols are self-validating.

-

Mechanism of Irritation (Skin, Eyes, Respiratory): The primary toxicological concern with acrylates is their action as alkylating agents. The electron-poor double bond in the acrylate moiety can readily react with nucleophilic functional groups (e.g., thiols, amines) found in proteins and other biological macromolecules. This covalent modification, known as Michael addition, can disrupt cellular structure and function, leading to an inflammatory response perceived as irritation.[8] In the respiratory tract, this can manifest as coughing and discomfort, while on the skin and in the eyes, it leads to redness, inflammation, and pain.[3][4]

-

Skin Sensitization: While not universally listed for OFP-A and OFP-MA in all SDSs, acrylates as a class are known skin sensitizers.[6][8] The initial exposure may cause irritation, but repeated contact can trigger an allergic reaction (sensitization dermatitis). The mechanism involves the acrylate acting as a hapten, binding to skin proteins to form an antigen that the immune system then recognizes as foreign, leading to a more severe reaction upon subsequent exposures. Therefore, minimizing all skin contact is a critical precautionary principle.

-

Systemic Toxicity: Data on acute systemic toxicity (e.g., LD50 values) for OFP-A and OFP-MA is largely unavailable in the reviewed literature.[4][9][10] However, a risk assessment conducted by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) for use in hair care products concluded that the risk of systemic toxicity is not considered unreasonable based on repeated-dose dermal and inhalation studies.[2] This suggests that while local irritation is the primary concern, systemic absorption is likely low under normal handling and use conditions.

-

Carcinogenicity and Mutagenicity: Long-term animal studies to evaluate the carcinogenic or mutagenic potential of octafluoropentyl acrylates have not been performed.[11] Standard toxicological assessments, such as the Ames mutagenicity assay, would be required to fill this data gap.[11]

Exposure Control and Personal Protective Equipment (PPE)

Controlling exposure is the cornerstone of safe chemical handling. This involves a hierarchy of controls, from engineering solutions to personal protective equipment.

Engineering Controls

-

Ventilation: Always handle octafluoropentyl acrylates in a well-ventilated area.[3][4] For procedures that may generate vapors or aerosols, such as heating or spraying, use a certified chemical fume hood.

-

Process Enclosure: For larger-scale operations, consider closed systems to minimize fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE is not a checklist but a risk-based decision. The following diagram outlines a logical workflow for selecting appropriate PPE when handling octafluoropentyl acrylates.

Caption: PPE Selection Workflow for Octafluoropentyl Acrylates.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

-

Launder contaminated work clothes separately from other laundry before reuse.[3]

-

Keep the work area clean and tidy to minimize accidental contact.

Handling, Storage, and Emergency Procedures

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of vapors.[3] Use non-sparking tools and take precautionary measures against static discharge.[4] Keep away from heat, sparks, and open flames, as these materials are combustible.[7][12]

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[4][13] Avoid physical damage to containers.[3] Polyethylene or polypropylene containers are suitable.[3]

Spill Response

A structured response to a spill is critical to mitigate exposure and environmental contamination.

Caption: Emergency Spill Response Workflow.

First Aid Measures

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[4][13]

-

Skin Contact: Immediately take off all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical advice.[4][14]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician or poison control center immediately.[7][14]

Standardized Protocols for Safety Assessment

To address the existing data gaps in the toxicological profile of octafluoropentyl acrylates, standardized OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed. Below are summaries of key protocols.

Protocol 1: Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Methodology:

-

A small amount (0.5 mL of liquid) of the test substance is applied to a gauze patch.

-

The patch is applied to the shaved skin of a single rabbit for a 3-minute exposure period.

-

If no corrosive effects are observed, a second test is conducted on three different animals, each with a 4-hour exposure period.

-

The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Observations are scored, and the mean scores are used to classify the substance's irritation potential.

-

-

Self-Validation: This sequential test minimizes animal use while ensuring that highly corrosive substances are identified quickly. The use of a standardized scoring system ensures reproducibility.

Protocol 2: Acute Eye Irritation/Corrosion (Following OECD Guideline 405)

-

Objective: To determine the potential for a substance to cause serious eye damage or irritation.

-

Methodology:

-

A single dose (0.1 mL) of the liquid test substance is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling).

-

Effects are scored, and the classification is based on the severity and reversibility of the observed lesions.

-

-

Self-Validation: The protocol includes criteria for early termination if severe pain or corrosive effects are evident, ensuring animal welfare. The detailed scoring system provides a robust basis for hazard classification.

Environmental Fate and Ecotoxicity

Octafluoropentyl acrylates are classified as toxic or harmful to aquatic life with long-lasting effects.[3][5][6] This necessitates stringent controls to prevent their release into the environment.

-

Environmental Precautions: Prevent spillage from entering drains or water courses.[3] Avoid release to the environment.[4]

-

Data Gaps: Crucial data regarding the persistence, degradability, and bioaccumulative potential of these substances are largely unavailable in current safety data sheets.[4] Given their fluorinated structure, there is a potential for environmental persistence, making responsible disposal paramount.

Conclusion

Octafluoropentyl acrylates are reactive monomers with a well-defined hazard profile dominated by their potential to cause skin, eye, and respiratory irritation. While systemic toxicity appears to be low under controlled use, the potential for skin sensitization and the known aquatic toxicity demand rigorous adherence to safety protocols. By understanding the chemical mechanisms behind these hazards, researchers and professionals can implement effective engineering controls, select appropriate PPE, and handle these valuable materials with the respect and caution they require, ensuring both personal safety and environmental protection.

References

- Apollo Scientific. (2023). 1H,1H,5H-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from apolloscientific.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiKqz6kqV99I08whx_SCrnlVoAbCiS4wSmf_oG1C6hdq3eBTwvGF8XQFHgntUs9tEH9Ym4NWq2lrhkiizktT8Cz8wKK2SyQviIu8LhkI6dmPWWmXQViS9UGFIJxFtMwbD_YWd7xLR34sOJuzKvJBC_y2mwLSHTj-RMcUU=]

- Echemi. (n.d.). 1H,1H,5H-Octafluoropentyl acrylate SDS, 376-84-1 Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUeE290JKGQlAWLm-R8iDQS_xpYpkX7_5mk2Un-bUiocgCS3SQNfzHAD5cAXtj4NgwuorRk4xQEmVhx7qlXOP8Bsrh-_42xB4EmRxkEvNSNMHY8g9l-PfcDFdyK7Gy6mbSZ7dHIsDJ3VpfnNg5krQyLPSvh8DKAzIyEgaZtFAZzgx77jxCVviF]

- Echemi. (n.d.). Perfluoroalkylethyl acrylate SDS, 65605-70-1 Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeQJ4zUDZenBZ7myGdy9LLo0ToCliU0gJwbBOOERGtP3_AxIGNpv8WTbZObpWH6-ibqqF6V86Uo5Ilh_l0UhLmZar0UczUk9DiBt8iBRYjHgIqAyVQSOc00t4UvO0U-E2N5J9XxUGS3uTrVUTatU56AWfdEqcK1dd5_UQPrl2Qo3wdmPiKYq_CNTc=]

- Fisher Scientific. (2025). Methyl 2-fluoroacrylate Safety Data Sheet. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdhWTk2z-AC-LGbOdyQqu2E4yeiTIzM0dXt79uFCnfZhkHVgNs6U47sYwFixJmULMqr-Wd7BnJrPJuMw_SmvbWJ8WUzfa0tRZkclGnGBa3amcdqFpMLjqRSjXM-VwK9S8r-g6CVlI3vzrubiPyajCIgSShUUwOYleWCC1DW5hGhd9AC9_Exl_q8nxuowO5ObRto1rdqxWdJNmJ7Twt__z7nkpQVHpOuU4ks-Ov_k1m6l_r6Pm6rUpaMxxBkTo=]

- CymitQuimica. (2024). Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from cymitquimica.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBuXAX_ZTmetdjS3rp9ul5qsYYDnDCU2mdWrzP1PiQeCK1oEjoHP94kUfrQP_tUj0NgpMbKl6jZSF_kp0Aac2QY252veVL1JUgZeaJUWeye-5-lPG-eW7S_NuD7DoXgH6yvQ4Glx1LCfAg9jqCWVdw9QEyUj_vjg0=]

- Thermo Fisher Scientific. (2025). 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from fishersci.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELh4WCqb6u7Xn_oyKNySwHfz4zemWBDY4k5duLePGRGfZjVysO7hfM2B6u0y_ZPTK7CuNEghHQ9H8xy06hXeGgqTALs4L5PymKusSk7XqdqMERU92xAQCL8RcAaWEqGIp32f9saidy6B9S0VTkg6FgofFKwunwxs5xiGaDnf8EzpPeuqZAhiJCvqsYJW8mdobOD0pTSH-Me08cO-z5T5l5Jc24maYUULQbEyWnpf1hUAJfIbaEUunkKu51AAWMEfFCBhuL5s9X3q5ldqE=]

- Cosmetic Ingredient Review. (2018). Safety Assessment of Fluoropolymers as Used in Cosmetics. Retrieved from cir-safety.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVTRQNTSli1MiSWA-eJVarHTNAxtuB43hklfKUQgV6WVuAsF8qRLQpa2BjAwuhwHRXM5oJ_zlXz72evBY6UbrFkf_IEPHo7tqsGFH1PbJcqJHz411qBxnTJ82oHdifY6rxGB-jFuSOjFD0F_uHvkrxq9xEirzwzj7NaSNE]

- Unknown Source. (2022). Safety data sheet according to 1907/2006/EC, Article 31. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_KKxkEdWsuxNAJS0iTGICqWX5xirFcoQKGLa-g0LzkdbXcNJoRHI9Z5FWgt1RqvUIEYX-2yIgvIu2I6g6iv53wTOYBxsNbZ9piJrT1X2-BM00JPb9o-Nu03SQXRQ5CfQg7rd_xUj8r6vq7MStZJxlJGmI4hIYojAodAs=]

- Echemi. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate Safety Data Sheets. Retrieved from Echemi.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKDnK4rVgMFlBFjl01iHGzQcAH-vWIWU6t977L9dhUgnSkXfXyLq-wKDI0nQAJXsse3tRTltznniE6TUbdWPSggfS7P5mVartnPi6GTwIttHbVbBuVyXuQB3zlYXCN6CUQCKVgkIkaQZnRGaMHF0dSPMR6pBu3FXF2kG0UQx-m8QJgTgrqoEYVWF2AmQ==]

- Synquest Labs. (2023). 1H,1H,5H-Octafluoropentyl methacrylate Safety Data Sheet. Retrieved from synquestlabs.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExmt8eM8Tybr7N_mDv6WVBN_QAs3Z9PNmrHY10bkPwQCnCNmPQbYs1gJH9wyldcx9voquLGMQOAXUHLoCVPMEa97IX-xHb3TW79X37gMN0OLUyF6quUhCznnYkEtjODdl-mzheTYn5LECAPoKSGnKfbjyQcHr39MAKi8d-WkRQpHsFPuzX_cmgh1zGwHvVaQ==]

- Australian Industrial Chemicals Introduction Scheme. (2017). Public Report: 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester. Retrieved from industrialchemicals.gov.au. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7LAWV53_cDDb4V_ZJO4B3j4HJUuFbSrtT0oEJANcRicL5d7n3rRIJtE23z4AOh628HzgF8C6WqMURPm5rLPwQgEerrH0l6E0tWzpRa22Xfix1xJypdasB3hvtLsifXD2krdpKCEc-gM3xNfyZeS_LRM1KDWD8jxbM4mwo8TdYbVvPKAuLi0sKTtULguM_IA2FdNsWKZbneA==]

- ChemMasters. (2018). Safety Data Sheet: Chemisil Plus OR. Retrieved from chemmasters.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjob58mrTnXV7JWxb9dC6thfzf_LuNEjy22gSx_kvFgtCpYbxZaUmBw8C5-UDgjQ-hAWcywWJgU1tXztgTYOnsozVmSBaa4Vs-IzpGqRAv19Rnnc1pnSUCztS3lNE7VH-hQOJrDTdNX3y5_6Y=]

- U.S. Food and Drug Administration (FDA). (2010). Pharmacology/Toxicology NDA Review and Evaluation for NDA 22-571. Retrieved from accessdata.fda.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhVuYye90fqa9p3X5Wwmc5apfIP4W3HplIqfwmOBuKSp48fpqwqo2GBh6-U5qk7v2uvJRbkMcA9frIZG4Of2CR4x9cOnHHH-rcLwr7nw2MjFrAb5QZ52TySFOMevJUj42hg5P5vXsnmBkR8_i6XOar_nrLLTwMdAczWGbXkB5FZTI3_HCcyzNXR5O2]

- AMS Electronics. (2021). Safety Data Sheet: Fluorinated Polymer Coating. Retrieved from ams-electronics.co.uk. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbraoHFXVV--15Zkrr4V0vVLMm-GSPK33TlN1vtlOwt0Sq5muYC4iI1qgLEyaEuzxf4aBXBPNWBunJRUE8imvabp0JWEyuJ7H-xiTMmx5Rnt8tnzf-JbP5HxZj2dia39H-eGCBtXMOG6XZS5xwYDBkoWo2aUD_eAn5B_zYftxAZHH8TfFhVRrgouTPfWGwYaP5yIeJWfYlOV_53noS6O7NLNG1iA==]

- Sigma-Aldrich. (n.d.). 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate. Retrieved from sigmaaldrich.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBfNJMYKLs9CkynOzQkPzy0ULZUMsvx9VL5ELClHbtsw44GabdIudrnRNFxlHVLLRK4Yzt1CDJJ9p9y2Z2JFHAyWaMycJBT4525UoXsJ1QnJwsSZ_Qj-PIuUq79WgL5e4d4qOPhcqhaBbQ28BR6RWN5KA]

- The Good Scents Company. (n.d.). octafluoropentyl methacrylate, 355-93-1. Retrieved from thegoodscentscompany.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_2hbAa2cRzHy_KBY82f4uhWudHGO6TF9quGaNAL3lSCln7FoKDwn7xRMx4YuQ-hbx4kQZuddP46IznFFb9gvCDKdmzdmis4No3M3qstFJ42lHJBBvOAyNWde5s4pIHnd_XKf1U6hyNHGdmqCHya2FOo8=]

- RadTech International. (n.d.). Safe Handling Guide UV/EB Materials. Retrieved from specialty-chemicals.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0KUCU4lqERAYJme11l4_DvXLtd-Se61AOfiyJRPpkm74nmAEK6sQQuIUo7cSkJc8IRoXZ_zDlekKcWTj_VjAae2Naw_jfw767apwfi5eD526TzAhtIL1AGzudPaVtV6y_kNWBV9wvFKymjae_5wOT0GcuCRbC1zYE5c-MAyRFIkKBuyz_09NgTv0UWRln7nLugbRXdF4fmjYLGlxr5xcCf4LXCxPYGNvuDWwdLy-3PwFZ]

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. echemi.com [echemi.com]

- 5. 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate 97 , monomethyl ether hydroquinone 100ppm inhibitor 376-84-1 [sigmaaldrich.com]

- 6. leap.epa.ie [leap.epa.ie]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. specialty-chemicals.eu [specialty-chemicals.eu]

- 9. chemmasters.net [chemmasters.net]

- 10. octafluoropentyl methacrylate, 355-93-1 [thegoodscentscompany.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Navigating the Procurement of 1H,1H,5H-Octafluoropentyl 2-fluoroacrylate: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing, Technical Attributes, and Strategic Alternatives for a Specialty Fluorinated Monomer.

Introduction: The Challenge of Sourcing a Niche Monomer

1H,1H,5H-Octafluoropentyl 2-fluoroacrylate (CAS RN: 87910-92-7) is a highly specialized fluorinated monomer. Its structure, featuring a partially fluorinated alkyl chain and a fluorine atom on the acrylate alpha-carbon, suggests its potential for creating polymers with unique and desirable properties. These could include enhanced thermal stability, chemical resistance, and specific surface energy characteristics, making it a molecule of interest for advanced materials, biomedical devices, and specialty coatings.

The Commercial Landscape: Scarcity and Viable Alternatives

Direct sourcing of this compound is challenging. While it is cataloged by some chemical databases, indicating its synthesis has been reported, it does not appear to be a stock item for most major global suppliers. This suggests that researchers requiring this specific monomer may need to consider custom synthesis, which can be a time-consuming and expensive endeavor.

Fortunately, two closely related analogs are widely available commercially and can serve as excellent starting points or direct replacements depending on the specific application needs:

-

1H,1H,5H-Octafluoropentyl acrylate (OFPA) (CAS RN: 376-84-1)

-

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) (CAS RN: 355-93-1)

These monomers share the same fluorinated alkyl side chain, which imparts many of the desirable properties of fluoropolymers, such as hydrophobicity and low surface energy. The primary difference lies in the acrylate headgroup.

Table 1: Commercial Suppliers of Alternative Monomers

| Supplier | Product Name | CAS Number | Purity | Catalog Number (Example) |

| TCI America | 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ) | 376-84-1 | >97.0% (GC) | O0318 |

| Polysciences, Inc. | 1H,1H,5H-Octafluoropentyl methacrylate, min. 98% | 355-93-1 | ≥ 98% | 21045 |

| Fisher Scientific | 1H,1H,5H-Octafluoropentyl Acrylate (stabilized with MEHQ) 97.0+%, TCI America™ | 376-84-1 | 97.0+% | O03185G |

| PureSynth | 1H1H5H-Octafluoropentyl Acrylate (Stabilized With Mehq) 97.0%(GC) | 376-84-1 | 97.0% (GC) | PS-13747 |

| Fluoropharm | 1H,1H,5H-Octafluoropentyl acrylate | 376-84-1 | N/A | Inquire |

| Apollo Scientific | 1H,1H,5H-Octafluoropentyl methacrylate | 355-93-1 | N/A | PC5353 |

This table is not exhaustive but represents a selection of known suppliers. Researchers should always request a certificate of analysis for lot-specific data.

Technical Deep Dive: Properties of Commercially Available Analogs

Understanding the properties of the available acrylate and methacrylate analogs is crucial for their effective use in research and development.

Physicochemical Properties

The fluorinated side chain significantly influences the physical properties of these monomers, leading to high density and low refractive indices compared to their non-fluorinated counterparts.

Table 2: Physicochemical Properties of OFPA and OFPMA

| Property | 1H,1H,5H-Octafluoropentyl acrylate (OFPA) | 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) |

| CAS Number | 376-84-1 | 355-93-1 |

| Molecular Formula | C8H6F8O2 | C9H8F8O2 |

| Molecular Weight | 286.12 g/mol | 300.15 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Density | 1.488 g/mL at 25 °C | 1.432 g/mL at 25 °C |

| Boiling Point | 122 °C/140 mmHg | 88 °C/40 mmHg |

| Refractive Index (n20/D) | 1.349 | 1.358 |

| Storage | Refrigerated (0-10°C) | Store at 4°C |

Reactivity and Polymerization

Both OFPA and OFPMA can be readily polymerized using standard free-radical polymerization techniques. The choice of initiator (e.g., AIBN, benzoyl peroxide) and solvent will depend on the desired polymer properties and application. The resulting polymers, poly(OFPA) and poly(OFPMA), exhibit properties characteristic of fluoropolymers:

-

Low Surface Energy: This leads to hydrophobic and oleophobic surfaces, making them ideal for anti-fouling and self-cleaning coatings.

-

High Chemical Resistance: The strong carbon-fluorine bonds in the side chain provide excellent resistance to solvents and corrosive chemicals.

-

Thermal Stability: Fluorinated polymers generally exhibit higher thermal stability than their hydrocarbon analogs.

Applications in Research and Drug Development

The unique properties of these fluorinated polymers make them valuable in a range of advanced applications.

-

Biomedical Devices and Coatings: Their biocompatibility and low friction make them suitable for coating medical devices to improve their performance and reduce biofouling. The hydrophobicity can also be leveraged to control cell adhesion.

-

Drug Delivery: Fluorinated polymers can be used to create nanoparticles or hydrogels for controlled drug release. The fluorine atoms can also serve as a tracer for 19F MRI, allowing for non-invasive monitoring of the delivery vehicle.

-